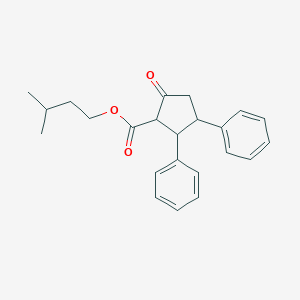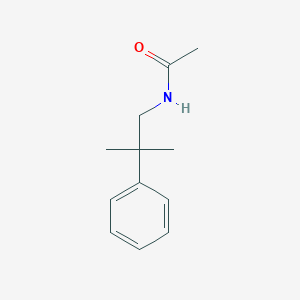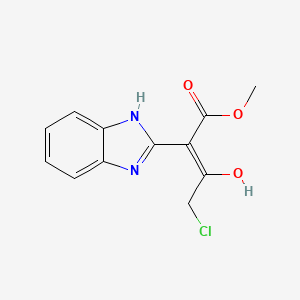![molecular formula C18H24N2O6 B14008042 Diethyl n-{4-[formyl(methyl)amino]benzoyl}glutamate CAS No. 51865-67-9](/img/structure/B14008042.png)
Diethyl n-{4-[formyl(methyl)amino]benzoyl}glutamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl n-{4-[formyl(methyl)amino]benzoyl}glutamate, also known as diethyl N-[4-(methylamino)benzoyl]-L-glutamate, is a chemical compound with the molecular formula C17H24N2O5 and a molecular weight of 336.38 g/mol . This compound is a derivative of glutamic acid and is characterized by the presence of a benzoyl group substituted with a formyl(methyl)amino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl n-{4-[formyl(methyl)amino]benzoyl}glutamate typically involves the reaction of diethyl N-(p-aminobenzoyl)-L-glutamate with methylating agents. One common method includes a one-pot process of benzylation and methylation, followed by debenzylation using palladium on carbon (Pd/C) as a catalyst . The reaction conditions are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is carefully controlled to ensure consistent quality and yield. The use of high-purity reagents and advanced purification techniques is essential to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl n-{4-[formyl(methyl)amino]benzoyl}glutamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the formyl group to other functional groups.
Substitution: The benzoyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the benzoyl group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Diethyl n-{4-[formyl(methyl)amino]benzoyl}glutamate has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of diethyl n-{4-[formyl(methyl)amino]benzoyl}glutamate involves its interaction with specific molecular targets. It acts as an antifolate by inhibiting enzymes involved in folate metabolism, such as dihydrofolate reductase (DHFR). This inhibition disrupts the synthesis of nucleic acids and amino acids, leading to the suppression of cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methotrexate: A well-known antifolate drug used in cancer therapy.
Pemetrexed: Another antifolate used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer.
Raltitrexed: Used in the treatment of colorectal cancer.
Uniqueness
Diethyl n-{4-[formyl(methyl)amino]benzoyl}glutamate is unique due to its specific substitution pattern on the benzoyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Propriétés
Numéro CAS |
51865-67-9 |
|---|---|
Formule moléculaire |
C18H24N2O6 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
diethyl 2-[[4-[formyl(methyl)amino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C18H24N2O6/c1-4-25-16(22)11-10-15(18(24)26-5-2)19-17(23)13-6-8-14(9-7-13)20(3)12-21/h6-9,12,15H,4-5,10-11H2,1-3H3,(H,19,23) |
Clé InChI |
ACZXKHUAGFRWOR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)N(C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Dimethyl 5-hydroxy-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14008004.png)
![2,2'-(1,4-Phenylene)di(2-azaspiro[4.5]decane-1,3-dione)](/img/structure/B14008010.png)
![5-Fluoro-1-[2-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione](/img/structure/B14008011.png)


![[3-(1-benzofuran-2-yl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-morpholin-4-yldiazene](/img/structure/B14008035.png)
![(Benzylimino)diethane-2,1-diyl bis[(4-methylphenyl)carbamate]](/img/structure/B14008050.png)

